molecular formula C11H13NO B14035407 (R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

(R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole

Cat. No.: B14035407
M. Wt: 175.23 g/mol
InChI Key: KWCYSQDVFQGKSA-SNVBAGLBSA-N
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Description

(R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole (CAS Number: 156428-99-8) is a chiral 4,5-dihydrooxazole derivative of significant value in synthetic organic chemistry and materials science research. This compound serves as a versatile precursor and building block for the construction of complex molecular architectures. Its key research applications stem from its role as a component in multi-component reactions (MCRs); for instance, derivatives of 4,5-dihydrooxazole have been effectively employed in novel MCRs with o-quinone methides (o-QMs), leading to diverse N-amino-benzylated phenol scaffolds . The structural framework of the 4,5-dihydrooxazole (or 2-oxazoline) ring is widely recognized for its utility in catalysis, frequently acting as a ligand for organometallic complexes and as an organocatalyst in various chemical transformations . The chiral (R)-configured ethyl group at the 4-position makes this specific stereoisomer particularly valuable for developing asymmetric synthetic methodologies. Furthermore, this compound and its analogues are key intermediates in the synthesis of tri-heterocyclic systems, which are prominent precursors for bi-heterocyclic α-amino acids and other pharmacologically relevant scaffolds . The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4R)-4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1

InChI Key

KWCYSQDVFQGKSA-SNVBAGLBSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CCC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Chiral Amino Alcohols with Benzaldehyde Derivatives

One of the principal methods involves the condensation of a chiral amino alcohol with benzaldehyde or substituted benzaldehydes to form the oxazoline ring. This approach typically proceeds via:

  • Mixing the chiral amino alcohol (e.g., (R)-2-amino-1-butanol derivatives) with benzaldehyde in an appropriate solvent such as dichloromethane.
  • Addition of a dehydrating agent or mild acid catalyst to promote cyclodehydration.
  • Reaction conditions often include stirring at room temperature or mild heating.
  • The crude product is purified by column chromatography using hexane/ethyl acetate mixtures.

This method yields chiral 4,5-dihydrooxazoles with high enantiomeric purity and good yields (often >90%) as reported in the synthesis of chiral oxazolines from chiral amino alcohols and benzaldehyde derivatives.

Key Reaction Conditions:

Parameter Typical Value
Solvent Dichloromethane (CH2Cl2)
Temperature Room temperature to mild heat
Reaction Time Several hours (e.g., 8 h)
Purification Column chromatography (Hexane/Ethyl acetate)
Yield 90-100%

Use of Trifluoromethanesulfonic Anhydride (Tf2O) Activation

An efficient synthetic strategy involves activating the oxazoline ring using trifluoromethanesulfonic anhydride (Tf2O), which facilitates ring-opening or further functionalization:

  • The 5-methyl-2-phenyl-4,5-dihydrooxazole is dissolved in anhydrous dichloromethane and cooled to −78°C under inert atmosphere.
  • Tf2O (2 equivalents) is added dropwise, and the reaction mixture is stirred at −78°C for 1 hour, then warmed to room temperature.
  • The reaction is quenched with water, extracted, dried, and purified by silica gel chromatography.
  • This method yields the desired oxazoline derivatives in good to excellent yields (e.g., 86% for compound 3a).

Reaction Summary Table:

Step Conditions Outcome
Starting material 5-methyl-2-phenyl-4,5-dihydrooxazole (3.1 mmol) Oxazoline derivative
Reagent Tf2O (3.08 mmol, 2 equiv.) Activation of oxazoline ring
Solvent Anhydrous CH2Cl2 (40 mL) Reaction medium
Temperature −78°C to room temperature Controlled reaction temperature
Workup Addition of H2O, extraction with CHCl3 Purification step
Yield 86% (compound 3a) High yield product

Fluoroalkanesulfonyl Fluoride-Mediated Synthesis

A patented method describes the preparation of oxazoline compounds, including derivatives like (R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole, using fluoroalkanesulfonyl fluoride reagents:

  • N-acylamino alcohols are reacted with perfluorobutanesulfonyl fluoride and an organic base such as DIPEA or DBU in dichloromethane.
  • The mixture is stirred at room temperature for 24 hours.
  • The product is isolated by flash column chromatography with ethyl acetate/hexane mixtures.
  • This method offers high yields (up to 99%) and mild reaction conditions, suitable for a broad substrate scope including chiral amino alcohols.

Typical Reaction Conditions:

Component Amount / Condition
N-acylamino alcohol 0.5 mmol
Perfluorobutanesulfonyl fluoride 0.75 mmol
Base (DIPEA or DBU) 1.5 mmol (DIPEA) or 15 mmol (DBU)
Solvent CH2Cl2 (5-10 mL)
Temperature Room temperature
Reaction Time 24 hours (DIPEA), 30 min (DBU)
Purification Flash column chromatography
Yield Up to 99%

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Cyclization of chiral amino alcohol with benzaldehyde Chiral amino alcohol, benzaldehyde, mild acid, CH2Cl2, RT 90-100 Simple, high enantioselectivity Requires purification by chromatography
Tf2O activation of 5-methyl-2-phenyl-4,5-dihydrooxazole Tf2O, CH2Cl2, −78°C to RT ~86 Efficient activation, good yields Requires low temperature control
Fluoroalkanesulfonyl fluoride-mediated synthesis Perfluorobutanesulfonyl fluoride, DIPEA/DBU, CH2Cl2, RT Up to 99 Mild conditions, broad substrate scope Longer reaction time with DIPEA

Research Findings and Notes

  • The cyclization approach using chiral amino alcohols and benzaldehyde derivatives is well-established and provides excellent stereochemical control, crucial for applications requiring high enantiopurity.
  • The Tf2O activation method is valuable for further functionalization of oxazoline rings and can be adapted for synthesizing various substituted derivatives with good yields and purity.
  • The fluoroalkanesulfonyl fluoride method offers a novel, mild, and efficient route to oxazoline compounds, including chiral variants, with high chemoselectivity and yields, enabling synthesis under relatively short reaction times.
  • Purification predominantly involves column chromatography using hexane/ethyl acetate mixtures, ensuring removal of impurities and isolation of pure compounds.
  • Analytical techniques such as ^1H NMR, ^13C NMR, GC-MS, and melting point determination are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Ethyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

®-4-Ethyl-2-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Ethyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents/Modifications Key Properties/Applications References
(R)-2-(2-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrooxazole (Nocazoline A) 2-hydroxyphenyl, 4-hydroxymethyl [α]²⁵D +15 (MeOH); natural product analogue
4-({4-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-4-ethyl-2-phenyl-4,5-dihydrooxazole Triazole-functionalized regioisomer (1,4) 90% synthesis yield; bi-triazolic α-amino acid precursor
4-Ethyl-4,5-dihydro-2,5-diphenyloxazole 5-phenyl, 2-phenyl 61% synthesis yield; steric hindrance effects
(R)-2-(6-Benzylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (L4) Pyridyl substitution at position 2 69% yield; ligand in coordination chemistry

Key Observations :

  • Substituent Effects : The introduction of electron-withdrawing (e.g., bromophenyl in ) or bulky groups (e.g., tert-butyl in ) alters reactivity and steric profiles. For example, bromophenyl derivatives may enhance halogen bonding in supramolecular applications .
  • Regioisomerism : Triazole-functionalized regioisomers (1,4 vs. 1,5) exhibit distinct NMR spectral patterns due to differing electronic environments, as resolved via 1D NMR studies .
  • Chirality: Optical activity varies significantly with substituents. Nocazoline A ([α]²⁵D +15) contrasts with Yanglingmycin ([α]²⁸D -16.2), highlighting the role of hydroxyl group positioning in stereochemical outcomes .

Key Observations :

  • Yield Optimization : Triazole regioisomers achieve high yields (90%) via Huisgen cycloaddition, whereas diphenyl derivatives (61%) may suffer from steric challenges .
  • Purification : Flash chromatography is widely employed for enantiomeric resolution, particularly in pyridyl- and triazole-substituted analogues .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data Comparison

Compound ¹H/¹³C NMR Features Optical Rotation ([α]D) Stability Notes References
(R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole δ 1.2–1.4 (ethyl CH₃), δ 4.2–4.5 (oxazole CH₂) Not explicitly reported Stable under inert conditions
Nocazoline A δ 3.8–4.1 (hydroxymethyl), δ 6.8–7.2 (aromatic) [α]²⁵D +15 (c 0.1, MeOH) Hygroscopic due to hydroxyls
4-Ethyl-2,5-diphenyl-4,5-dihydrooxazole δ 7.3–7.6 (diphenyl), δ 4.3–4.7 (oxazole CH₂) N/A Crystalline solid

Key Observations :

  • NMR Trends : Ethyl and phenyl groups produce characteristic shifts (δ 1.2–1.4 for CH₃; δ 7.3–7.6 for aromatics), while triazole substituents introduce distinct splitting patterns .
  • Stability : tert-Butyl and cycloheptane-bridged derivatives () require low-temperature storage (0–6°C), suggesting higher thermal sensitivity compared to simpler ethyl/phenyl analogues .

Q & A

Q. What are the optimized synthetic routes for (R)-4-Ethyl-2-phenyl-4,5-dihydrooxazole, and how can enantiomeric purity be ensured?

The synthesis typically involves multi-step protocols starting from chiral precursors. For example, a three-step procedure derived from (S)-(+)-2-phenylglycinol achieves enantiomerically pure oxazoline derivatives (>99% ee) via cyclization, substitution, and purification stages. Polarimetry and chiral HPLC are critical for verifying enantiomeric purity, while spectroscopic methods (IR, NMR, GC-MS) confirm structural integrity . Asymmetric induction during synthesis, such as using chiral catalysts or enantiopure starting materials, is essential to avoid racemization .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Identifies substituent positions and confirms stereochemistry. For instance, the ethyl group at C4 and phenyl ring at C2 produce distinct splitting patterns and coupling constants .
  • IR Spectroscopy : Confirms the presence of oxazoline ring vibrations (C=N stretch ~1650 cm⁻¹) and C-O-C linkages .
  • Mass Spectrometry (GC-MS or LC-MS) : Validates molecular weight and fragmentation patterns, ensuring no side products or impurities .

Q. How can researchers achieve high-yield synthesis of this compound?

Key factors include:

  • Reagent stoichiometry : Precise molar ratios (e.g., 1:1 for cyclization steps) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMSO or ethanol improve reaction homogeneity and yield .
  • Temperature control : Reflux conditions (e.g., 120°C for 48 hours in toluene) optimize cycloaddition efficiency . Reported yields range from 65% to 94.5%, depending on stepwise optimization .

Advanced Research Questions

Q. How can regioisomer formation during triazole-functionalization of this compound be controlled or characterized?

Regioisomers (e.g., 1,4- vs. 1,5-triazole adducts) arise from Huisgen cycloaddition. To distinguish them:

  • 1D NMR : Compare chemical shifts of triazole protons; 1,4-isomers exhibit downfield shifts due to anisotropic effects from the oxazoline ring .
  • Reaction kinetics : Slow addition of azides and low temperatures favor thermodynamic products.
  • Chromatographic separation : Use chiral columns or preparative TLC to isolate isomers .

Q. What strategies resolve contradictions in biological activity data for oxazoline derivatives?

Discrepancies may arise from:

  • Enantiomeric impurities : Re-evaluate chiral purity via polarimetry or X-ray crystallography .
  • Solvent effects : Biological assays in aqueous vs. organic solvents can alter activity; standardize solvent systems .
  • Metabolic instability : Oxazoline rings may hydrolyze in vivo; use stability studies (e.g., HPLC monitoring under physiological conditions) to confirm intact compound presence .

Q. How does the ethyl substituent at C4 influence the compound’s reactivity in metal-catalyzed reactions?

The ethyl group enhances steric bulk, which:

  • Moderates reaction rates : Slows down undesired side reactions (e.g., over-functionalization) in cross-coupling reactions.
  • Directs regioselectivity : In Pd-catalyzed couplings, the ethyl group can shield the C5 position, favoring substitution at C2 . Computational modeling (DFT) or kinetic isotope effects (KIE) studies can further elucidate steric/electronic contributions .

Q. What are the challenges in scaling up asymmetric synthesis of this compound, and how are they addressed?

  • Catalyst cost : Transition to heterogeneous catalysts (e.g., immobilized chiral ligands) reduces expenses .
  • Purification : Replace column chromatography with crystallization techniques using chiral resolving agents .
  • Racemization risks : Optimize reaction pH and temperature to preserve stereochemical integrity during workup .

Methodological Notes

  • Stereochemical analysis : Use Mosher’s ester derivatization or NOESY NMR to confirm absolute configuration .
  • Stability testing : Monitor degradation under UV light, humidity, and temperature extremes to establish storage protocols (e.g., 0–6°C in inert atmospheres) .
  • Biological assays : Prioritize assays relevant to oxazoline’s known roles (e.g., antimicrobial or anticancer activity) and validate via dose-response curves .

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